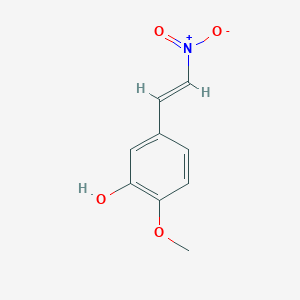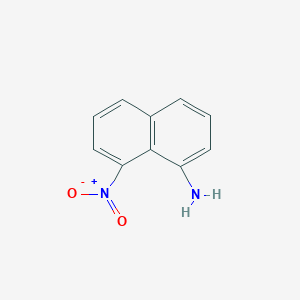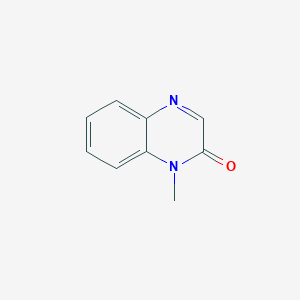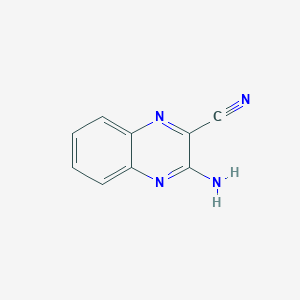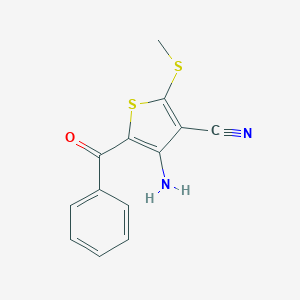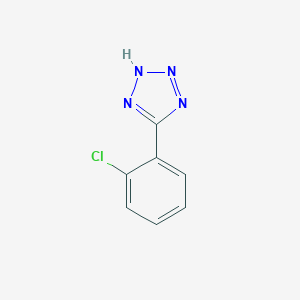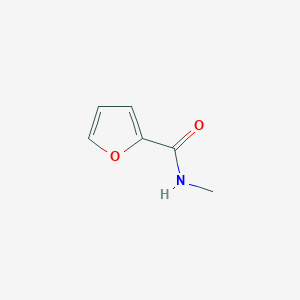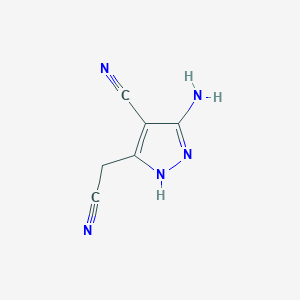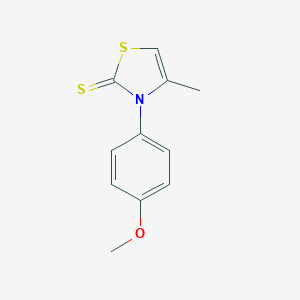
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione is a compound with a thiazole ring that has been of interest to researchers due to its potential applications in various fields. The compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用机制
The mechanism of action of 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of enzymes, such as cyclooxygenase and lipoxygenase, that are involved in the inflammatory response. The compound may also act as a scavenger of free radicals, which are known to contribute to oxidative stress and cellular damage.
生化和生理效应
Studies have shown that 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione exhibits anti-inflammatory, antioxidant, and anticancer activities. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. The compound has also been shown to scavenge free radicals and protect against oxidative stress-induced cellular damage. In addition, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One advantage of using 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. Another advantage is its anti-inflammatory, antioxidant, and anticancer activities, which make it a potential candidate for drug development. However, one limitation of using the compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
For research on 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione include further studies on its mechanism of action, as well as its potential use as a drug for the treatment of inflammatory diseases and cancer. The compound may also be studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. In addition, further studies may be conducted to improve the solubility and bioavailability of the compound for use in drug development.
合成方法
The synthesis of 3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione has been achieved through various methods. One of the most commonly used methods is the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride. Other methods include the reaction of 4-methoxyphenylacetic acid with thiosemicarbazone and the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in the presence of a catalyst, such as copper(II) acetate.
科学研究应用
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione has been studied for its potential applications in various fields. In the field of medicinal chemistry, the compound has been investigated for its anti-inflammatory, antioxidant, and anticancer activities. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
属性
CAS 编号 |
77293-28-8 |
|---|---|
产品名称 |
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2(3H)-thione |
分子式 |
C11H11NOS2 |
分子量 |
237.3 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-4-methyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C11H11NOS2/c1-8-7-15-11(14)12(8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3 |
InChI 键 |
GKHYAVHPLQCNNM-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=S)N1C2=CC=C(C=C2)OC |
规范 SMILES |
CC1=CSC(=S)N1C2=CC=C(C=C2)OC |
其他 CAS 编号 |
77293-28-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



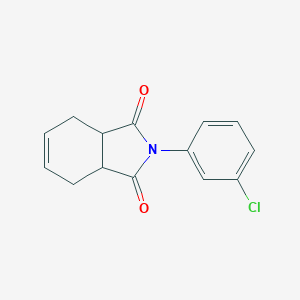
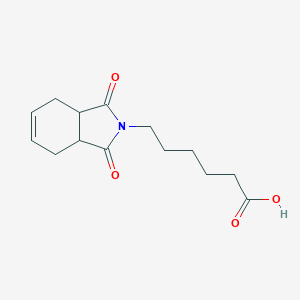
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
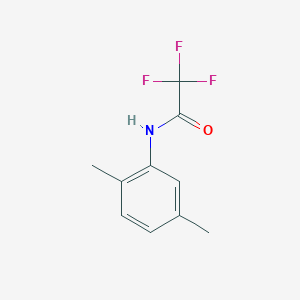
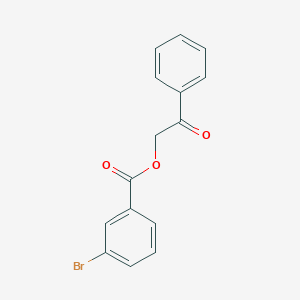
![1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione](/img/structure/B186238.png)
